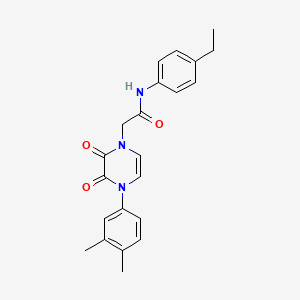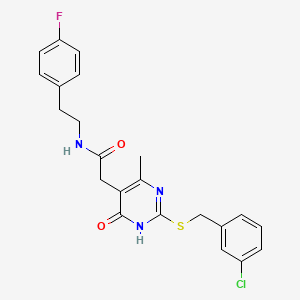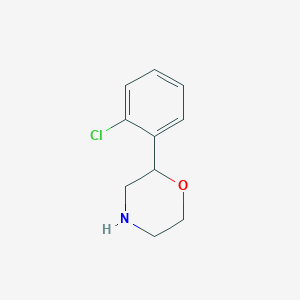
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Indole Derivative Attachment: The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with a suitable thiol compound.
Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thioether moieties.
Reduction: Reduction reactions may target the triazole ring or the acetamide group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a valuable tool in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways and their regulation.
Medicine
Drug Development: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the treatment of cancer, infections, and neurological disorders.
Diagnostics: It may be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry
Agriculture: The compound can be used as a pesticide or herbicide, protecting crops from pests and diseases.
Pharmaceuticals: It may be employed in the synthesis of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as cell growth inhibition, apoptosis induction, or immune response modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
- 2-((4-methyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
- 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-xylyl)acetamide
Uniqueness
The uniqueness of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide lies in its specific structural features, such as the combination of the indole and triazole rings, the thioether linkage, and the acetamide group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-3-26-20(17-12-22-18-10-5-4-9-16(17)18)24-25-21(26)28-13-19(27)23-15-8-6-7-14(2)11-15/h4-12,22H,3,13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCYNVBTLGWRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3,4-dimethylphenyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2783552.png)





![N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide](/img/structure/B2783560.png)


![(1-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol](/img/structure/B2783563.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783567.png)
![N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2783568.png)


